Cas no 2034276-27-0 (1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one)

1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2-chlorophenyl)ethanone
- 1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-chlorophenyl)ethanone
- 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
-
- Inchi: 1S/C17H17BrClN3O2/c18-13-9-20-17(21-10-13)24-14-5-3-7-22(11-14)16(23)8-12-4-1-2-6-15(12)19/h1-2,4,6,9-10,14H,3,5,7-8,11H2
- InChI Key: WBYCZADGOVXQPW-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)OC1CN(C(CC2C=CC=CC=2Cl)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 421
- XLogP3: 3.5
- Topological Polar Surface Area: 55.3
1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-4254-5μmol |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-15mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-2mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-100mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-10mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-40mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-50mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-20mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-20μmol |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-4254-30mg |
1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one |
2034276-27-0 | 30mg |
$119.0 | 2023-09-08 |
1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one Related Literature
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
Introduction to 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one (CAS No. 2034276-27-0)
1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one, with the CAS number 2034276-27-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is characterized by its complex molecular structure, which includes a bromopyrimidine moiety, a piperidine ring, and a chlorophenyl group. The combination of these functional groups endows the molecule with a diverse range of biological activities, making it a promising candidate for further research and development.
The synthesis of 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one involves several steps, including the formation of the bromopyrimidine intermediate, the introduction of the piperidine ring, and the final coupling with the chlorophenyl group. Recent advancements in synthetic methodologies have enabled chemists to optimize these processes, leading to higher yields and improved purity of the final product. The use of transition metal catalysts and microwave-assisted reactions has been particularly effective in enhancing the efficiency of the synthesis.
In terms of its biological activity, 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one has shown promising results in various preclinical studies. One of the key areas of interest is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
Furthermore, 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one has been studied in detail using animal models. Results indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and exhibits good bioavailability. It also shows low toxicity in preliminary toxicity studies, which is a crucial factor for its potential use in clinical settings.
To further explore its therapeutic potential, several ongoing clinical trials are evaluating the safety and efficacy of 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one. These trials are focusing on various cancer types and inflammatory conditions. Early results from phase I trials have been encouraging, with no major adverse effects reported at therapeutic doses.
In conclusion, 1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one (CAS No. 2034276-27-0) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As more data from clinical trials become available, it is likely that this compound will play an important role in advancing our understanding and treatment of various diseases.
2034276-27-0 (1-{3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl}-2-(2-chlorophenyl)ethan-1-one) Related Products
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)



